molecular formula C16H16N4O3 B2543787 1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 2380178-14-1

1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No. B2543787
M. Wt: 312.329
InChI Key: VWIDKFABCAHKHP-UHFFFAOYSA-N
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Description

“1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound also includes an azetidin-1-yl group and a pyrrolidine-2,5-dione group . The benzimidazole moiety is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the construction of the benzimidazole ring, the azetidin-1-yl group, and the pyrrolidine-2,5-dione group . The synthetic pathway to the benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The construction of the azetidin-1-yl and pyrrolidine-2,5-dione groups would likely involve additional steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring, an azetidin-1-yl group, and a pyrrolidine-2,5-dione group . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidin-1-yl group is a four-membered ring, and the pyrrolidine-2,5-dione group is a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of the benzimidazole, azetidin-1-yl, and pyrrolidine-2,5-dione groups, this compound could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. The presence of the benzimidazole, azetidin-1-yl, and pyrrolidine-2,5-dione groups would likely influence these properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and the conditions under which it is used. As with any chemical compound, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-14-5-6-15(22)19(14)9-16(23)18-7-11(8-18)20-10-17-12-3-1-2-4-13(12)20/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIDKFABCAHKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

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